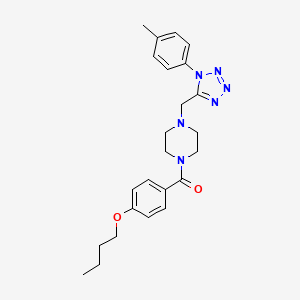
(4-butoxyphenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-butoxyphenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C24H30N6O2 and its molecular weight is 434.544. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interactions and Pharmacophore Models
Research on similar compounds has focused on understanding their molecular interactions with receptors, such as the CB1 cannabinoid receptor. For example, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) have explored its role as a potent and selective antagonist, providing insights into the conformational preferences and molecular interactions of such compounds. These findings are crucial for the development of new therapeutic agents targeting specific receptors (Shim et al., 2002).
Antimicrobial and Anticancer Activities
Several studies have synthesized and evaluated derivatives of similar structural motifs for their antimicrobial and anticancer activities. For instance, compounds with substituted piperazine moieties have been assessed for their potential as antimicrobial agents, showing varying degrees of efficacy against bacterial and fungal strains. This research suggests the potential of such compounds in developing new antimicrobial therapies (Bektaş et al., 2007).
Antipsychotic and Neuropharmacological Research
Conformationally constrained butyrophenones and similar compounds have been investigated for their affinity towards dopamine and serotonin receptors, indicating their potential applications in antipsychotic drug development and neuropharmacological research. These studies highlight the importance of the amine fragment in determining the potency and selectivity of these compounds, which could lead to the discovery of new therapeutic agents for psychiatric disorders (Raviña et al., 2000).
Structural and Electronic Characterization
Research on structurally related compounds often involves detailed structural and electronic characterization to understand their physicochemical properties and reactivity. For example, studies have described the synthesis, X-ray structure characterization, and theoretical calculations of novel pyrazole carboxamide derivatives. Such investigations provide valuable insights into the molecular structure, stability, and electronic properties of these compounds, which are critical for designing drugs with optimized pharmacokinetic and pharmacodynamic profiles (Lv et al., 2013).
properties
IUPAC Name |
(4-butoxyphenyl)-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O2/c1-3-4-17-32-22-11-7-20(8-12-22)24(31)29-15-13-28(14-16-29)18-23-25-26-27-30(23)21-9-5-19(2)6-10-21/h5-12H,3-4,13-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJSOIHCBQRTIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2922014.png)

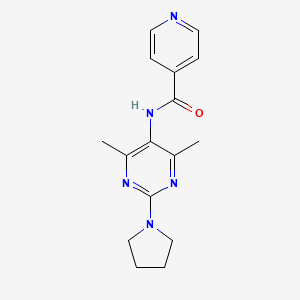
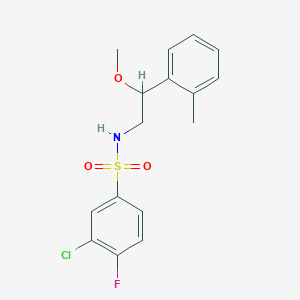

![1-butyl-4,5-diphenyl-2-{[(E)-2-thienylmethylidene]amino}-1H-pyrrole-3-carbonitrile](/img/structure/B2922022.png)
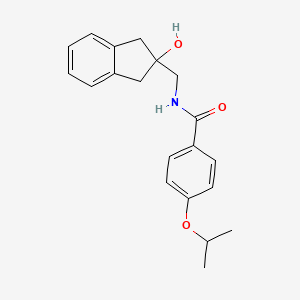

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclopropanesulfonamide](/img/structure/B2922025.png)
![1-((4-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2922026.png)
![7-((5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one](/img/structure/B2922028.png)
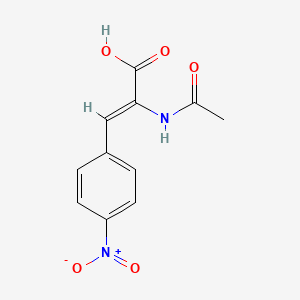
![(E)-4-(Dimethylamino)-N-[(2S,3R)-6-oxo-2-(1,2,5-trimethylpyrrol-3-yl)piperidin-3-yl]but-2-enamide](/img/structure/B2922032.png)
![16-(2-Phenylethyl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2922034.png)